The synthesis of XL765 involves several key steps that enable the formation of its complex structure. Although specific synthetic routes are proprietary, the general approach includes:
Technical details regarding the specific reagents and conditions used in the synthesis are typically documented in patent filings and specialized chemical literature but are not publicly disclosed in detail due to commercial confidentiality .
The molecular structure of XL765 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features a complex arrangement that includes:
The three-dimensional structure allows for interactions with specific targets within the PI3K/mTOR signaling pathway, which is crucial for its inhibitory action .
XL765 undergoes several chemical reactions relevant to its mechanism of action:
These reactions contribute to its anticancer properties by disrupting cell proliferation signals and promoting apoptosis in cancer cells .
XL765 operates primarily through the inhibition of the phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This pathway is critical for cell growth, survival, and metabolism. The mechanism can be summarized as follows:
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy, mass spectrometry) that confirm structural integrity and purity during synthesis .
XL765 has significant potential in scientific research and clinical applications:
The PI3K-AKT-mTOR signaling axis is a master regulator of cellular proliferation, survival, metabolism, and angiogenesis. Aberrant activation of this pathway occurs in >80% of glioblastomas (GBM) and 30–50% of breast, lung, and hematological malignancies due to PIK3CA mutations, PTEN loss, or upstream receptor tyrosine kinase hyperactivity [2] [4] [7]. PIK3CA (encoding p110α) mutations—particularly E542K, E545K (helical domain), and H1047R (kinase domain)—constitutively enhance lipid kinase activity, amplifying phosphatidylinositol-3,4,5-trisphosphate (PIP3) production. This recruits AKT to the plasma membrane, where it undergoes PDK1-mediated phosphorylation at Thr308 and mTORC2-dependent phosphorylation at Ser473 [4] [7]. Hyperactivated AKT then drives carcinogenesis by:
Table 1: Key Oncogenic Alterations in the PI3K-AKT-mTOR Pathway Across Cancers
Cancer Type | Common Alterations | Prevalence (%) | Functional Consequence | |
---|---|---|---|---|
Glioblastoma | PTEN loss, EGFR amplification | 88% | PIP3 accumulation, sustained AKT activation | |
Breast cancer | PIK3CA mutations, PTEN loss | 30–40% | Constitutive PI3K signaling, endocrine resistance | |
Acute myeloid leukemia | FLT3 mutations | 30% | Hyperactivation of PI3K/AKT | |
Chronic myeloid leukemia | BCR-ABL fusion | >95% | Constitutive PI3K/AKT activation | |
Lung cancer | PIK3CA mutations, PTEN loss | 10–20% | Enhanced cell survival and invasion | [2] [4] [7] |
Single-node inhibitors (e.g., PI3K-only or mTORC1-only) face limitations due to pathway feedback loops:
Table 2: Comparative Efficacy of Single vs. Dual Pathway Inhibitors
Parameter | PI3K Inhibitors | mTORC1 Inhibitors | Dual PI3K/mTOR Inhibitors | |
---|---|---|---|---|
AKT-Thr308 inhibition | Strong | Weak | Strong | |
AKT-Ser473 inhibition | Partial (via mTORC2 feedback) | None | Strong | |
Suppression of S6K1/4EBP1 | Indirect | Strong | Strong | |
Feedback reactivation risk | Moderate (mTORC2-mediated) | High (PI3K-IRS1 loop) | Low | [1] [3] [8] |
XL765 demonstrates superior growth inhibition versus single-target agents in GBM and leukemia models by suppressing compensatory signaling and inducing apoptosis via ER stress [5] [10].
XL765 (Voxtalisib/SAR245409), developed by Exelixis, emerged from optimization of pyridofuranopyrimidine scaffolds like PI-103. Key milestones include:
Table 3: Preclinical Efficacy of XL765 in Cancer Models
Cancer Model | Key Findings | Proposed Mechanism | |
---|---|---|---|
Glioblastoma (A172, U87MG xenografts) | 60–70% tumor growth inhibition; synergy with temozolomide | ER stress-CHOP/DR5 activation; mTOR-dependent apoptosis | |
AML (HL60 cells) | IC50 = 1.2 µM; G0/G1 arrest | p27 upregulation; cyclin D1/pRb suppression | |
CML (K562 cells) | IC50 = 2.5 µM; apoptosis induction | BCR-ABL-independent MDR1 downregulation | |
Adriamycin-resistant leukemia (HL60/ADR) | Reversed chemoresistance; IC50 reduction for Adriamycin | Inhibition of P-gp/MRP1 efflux pumps | [5] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7